4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide
Description
Chemical Structure: The compound features a 4-oxo-4H-chromene scaffold linked via a carboxamide group to a thiochromeno[4,3-d]thiazole moiety. Key Properties:
- Molecular Formula: C₂₆H₁₄N₄O₆S₂
- Molecular Weight: 542.54 g/mol
- CAS Registry: 477556-76-6 .
Properties
CAS No. |
681234-14-0 |
|---|---|
Molecular Formula |
C20H12N2O3S2 |
Molecular Weight |
392.45 |
IUPAC Name |
4-oxo-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C20H12N2O3S2/c23-18-11-5-1-3-7-14(11)25-9-13(18)19(24)22-20-21-17-12-6-2-4-8-15(12)26-10-16(17)27-20/h1-9H,10H2,(H,21,22,24) |
InChI Key |
JNAQPBQINZFZJN-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C4=COC5=CC=CC=C5C4=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of compounds similar to 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide. Research indicates that derivatives of chromenes exhibit significant cytotoxicity against various cancer cell lines:
- Mechanism of Action : The compound may exert its anticancer effects through the induction of apoptosis and inhibition of cell proliferation. Studies involving similar chromene derivatives have shown that they can disrupt cancer cell cycle progression and promote programmed cell death .
- Case Studies : A study screened various chromene derivatives against human cancer cell lines (MCF-7, HEPG2, HCT116, and HEP2), demonstrating IC50 values ranging from 2.08 to 8.72 μg/well for certain compounds . This suggests that modifications in the structure can enhance biological activity.
Antimicrobial Properties
In addition to anticancer activity, compounds with structural similarities to this compound have been investigated for their antimicrobial properties:
- Antibacterial Activity : Research has shown that thiazole-containing compounds possess significant antibacterial effects against both gram-positive and gram-negative bacteria. These compounds can disrupt bacterial cell wall synthesis or inhibit protein synthesis .
- Antifungal Activity : Similar derivatives have also been evaluated for antifungal activity, showing effectiveness against various fungal strains. The mechanism often involves interference with fungal cell membrane integrity .
Other Therapeutic Applications
The versatility of the compound extends beyond anticancer and antimicrobial applications:
- Anticoagulant Activity : Certain chromene derivatives have demonstrated anticoagulant properties, suggesting potential applications in cardiovascular diseases .
- Neuroprotective Effects : Some studies indicate that chromene derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .
Comparative Data Table
The following table summarizes the biological activities and IC50 values of related compounds:
Mechanism of Action
The mechanism of action of 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical and Pharmacological Insights
Solubility and Lipophilicity :
- The target compound’s high molecular weight and sulfur content suggest lower aqueous solubility compared to simpler analogs like the triazole derivative (MW 256.22) .
- Hydroxyl groups in dihydroxyphenyl analogs (e.g., ) enhance hydrophilicity, whereas bromine in VPC-14449 increases lipophilicity .
Biological Relevance :
- Thiazole and chromene motifs are associated with antimicrobial, anticancer, and enzyme-inhibitory activities. For example, quinazoline-thiazole hybrids (BQC1-BQC10) exhibit fungicidal properties .
- The triazole derivative () may target kinases or DNA-binding proteins due to its planar chromene-triazole system .
Biological Activity
The compound 4-oxo-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-4H-chromene-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 392.45 g/mol
- IUPAC Name : 4-oxo-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)chromene-3-carboxamide
This compound combines chromene and thiazole moieties, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of thiochromenothiazole exhibit significant antimicrobial properties. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting that the thiazole ring enhances antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism .
Anticancer Properties
The compound has shown promise as an anticancer agent. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways. Specifically, the compound was found to inhibit the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549), with IC values indicating potent cytotoxicity at low concentrations .
Neuroprotective Effects
Recent investigations into neuroprotective properties have revealed that this compound can mitigate oxidative stress in neuronal cells. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant enzyme activity, which may protect against neurodegenerative conditions like Alzheimer's disease.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways critical for pathogen survival.
- Receptor Modulation : It may modulate receptor activity linked to inflammation and cancer progression.
- Cell Cycle Arrest : Induces cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL, indicating strong potential for development as new antimicrobial agents .
Case Study 2: Cancer Cell Line Studies
In a controlled experiment involving MCF-7 breast cancer cells, the compound was tested for cytotoxicity using the MTT assay. Results showed a dose-dependent decrease in cell viability with an IC of approximately 15 µM after 48 hours of treatment. This suggests a promising avenue for further research into its application in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC (µM) |
|---|---|---|---|
| This compound | Thiazole-Chromene | Antimicrobial, Anticancer | 15 |
| 5-Hydroxychromone | Chromone | Antioxidant | 20 |
| Thiazole Derivative X | Thiazole | Antimicrobial | 10 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
